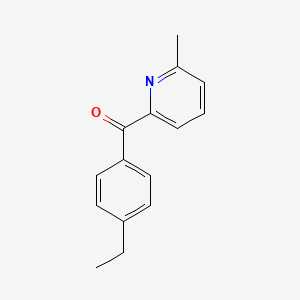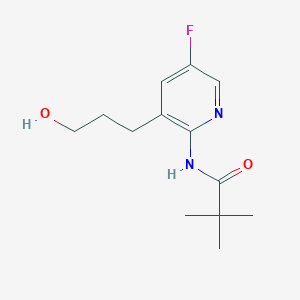
2-(4-Ethylbenzoyl)-6-methylpyridine
概要
説明
“2-(4-Ethylbenzoyl)benzoic acid” is a chemical compound with the molecular formula C16H14O3 . It has a molecular weight of 254.29 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylbenzoyl)benzoic acid” is characterized by its molecular formula C16H14O3 . More detailed structural analysis would require additional resources such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound “2-(4′-ethylbenzoyl)benzoic acid” has been used in the production of 2-ethylanthraquinone via dehydration . The process involves the use of H-Beta zeolite as a catalyst .科学的研究の応用
Crystal Structure Analysis
The study of molecular and crystal structures of organic acid-base salts, including those related to 2-(4-Ethylbenzoyl)-6-methylpyridine, has shown significant insights. For instance, the research on 2-amino-6-methylpyridinium salts demonstrates the importance of such compounds in understanding ionic structures and supramolecular architectures, which involve hydrogen bonds and other noncovalent interactions. These structures are crucial for developing advanced materials and pharmaceuticals (K. Thanigaimani et al., 2015).
Catalysis and Chemical Reactions
The role of 2-methylpyridine derivatives in catalysis, particularly in reactions like hydrodesulfurization, is significant. Studies have shown that these compounds can influence the pathways and efficiency of such reactions, which is crucial in the chemical industry for the refinement of fuels and other chemical processes (M. Egorova & R. Prins, 2004).
Magnetic and Electronic Properties
Research on one-dimensional spin-crossover Iron(II) complexes, which include 2-methylpyridine derivatives, highlights their potential in developing materials with unique magnetic and electronic properties. These materials are of interest for applications in data storage and sensors (Koshiro Nishi et al., 2010).
Synthesis of Complex Organic Compounds
The synthesis and characterization of complex organic compounds, like 6-aminopyrido[3,4-c][1,9]phenanthrolines, that utilize 2-methylpyridine derivatives, are pivotal in medicinal chemistry. These compounds have applications in the development of new pharmaceuticals and therapeutic agents (C. Meier et al., 2012).
Biodegradation Studies
Studies on the biodegradation of pyridine derivatives, including 2-methylpyridine, by various microorganisms, are crucial for environmental science. Understanding how these compounds are broken down in nature helps in assessing their environmental impact and in the development of bioremediation strategies (E. O’Loughlin et al., 1999).
Polymerization and Material Science
Research into the use of 2-methylpyridine derivatives in the polymerization of ε-caprolactone is notable. Such studies are integral to the field of materials science, particularly in the development of new polymers with specific properties for various applications (M. Shen et al., 2010).
Safety and Hazards
将来の方向性
The use of environmentally-friendly zeolites, such as H-Beta zeolite, in the dehydration of bulky “2-(4′-ethylbenzoyl)benzoic acid” to 2-ethylanthraquinone has been studied . After being treated with mild HNO3, nano-sized H-Beta zeolite showed outstanding catalytic activity, selectivity, and reusability . This suggests a promising future in the green synthesis of 2-ethylanthraquinone .
作用機序
Target of Action
The primary target of 2-(4-Ethylbenzoyl)-6-methylpyridine is the ecdysteroid receptor (EcR) . Ecdysteroids are hormones that control molting in insects, and EcRs are the receptors to which these hormones bind .
Mode of Action
2-(4-Ethylbenzoyl)-6-methylpyridine acts as an ecdysone agonist . This means it mimics the action of ecdysteroids, binding to the EcR and triggering the same effects as the natural hormone . This leads to premature molting in insect larvae .
Biochemical Pathways
The compound’s action affects the ecdysteroid signaling pathway , which controls insect growth and development . By binding to the EcR, it triggers a cascade of events leading to premature molting .
Pharmacokinetics
Similar compounds have been shown to have moderate activity, with limitations related to access and diffusion . The compound’s bioavailability would be influenced by these factors, as well as its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of the compound’s action is premature molting in insect larvae . This can disrupt the insect’s life cycle and potentially lead to its death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Ethylbenzoyl)-6-methylpyridine. For example, the compound’s activity may be affected by the presence of other chemicals, temperature, pH, and other conditions
特性
IUPAC Name |
(4-ethylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-3-12-7-9-13(10-8-12)15(17)14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUJUQJQPNAAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylbenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)



![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)


![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)

